4-Methoxy-N-methyl-2-pyridinecarboxamide
Description
4-Methoxy-N-methyl-2-pyridinecarboxamide is a pyridine derivative characterized by a methoxy group (-OCH₃) at the 4-position of the pyridine ring and an N-methyl carboxamide group at the 2-position. Pyridinecarboxamides are frequently utilized as intermediates in drug development due to their versatility in forming hydrogen bonds and modifying pharmacokinetic properties .
Properties
IUPAC Name |
4-methoxy-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-8(11)7-5-6(12-2)3-4-10-7/h3-5H,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQGXSZJHDNRKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-methyl-2-pyridinecarboxamide typically involves the reaction of 4-methoxypyridine-2-carboxylic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-N-methyl-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxy-N-methyl-2-pyridinecarboxamide.
Reduction: The carboxamide group can be reduced to an amine, resulting in the formation of 4-methoxy-N-methyl-2-pyridineamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 4-Hydroxy-N-methyl-2-pyridinecarboxamide.
Reduction: 4-Methoxy-N-methyl-2-pyridineamine.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
4-Methoxy-N-methyl-2-pyridinecarboxamide is a chemical compound with potential applications in scientific research. Search results provide information on pyridine carboxamide derivatives and related compounds, which can give insight into the potential applications of this compound.
Here's a summary of the applications and related research:
1. Synthesis and Urease Inhibition
- Pyridine carboxamide derivatives can be synthesized via condensation reactions and may have potential as urease inhibitors .
- The position and type of substitution on the pyridine ring can affect the inhibition potential .
- Electron-withdrawing substitutions (Br, OCH3, F) at the ortho position on the pyridine ring of carbothioamide may lead to selective inhibition against urease .
2. Raf Kinase Inhibitor Synthesis
- 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide is used in the synthesis of Sorafenib, a Raf kinase inhibitor used for cancer treatment .
- Related pyridinecarboxamides may be useful for creating Sorafenib derivatives .
3. Tubulin Polymerization Inhibition and Anticancer Activity
- Indole derivatives have demonstrated activity as tubulin polymerization inhibitors and exhibit cytotoxicity against breast cancer cells .
- These compounds can induce G2/M phase arrest, disrupt microtubule structures, and inhibit cell migration .
- They can also bind effectively to the colchicine site on tubulin .
4. General Information
Mechanism of Action
The mechanism of action of 4-Methoxy-N-methyl-2-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The biological and chemical properties of pyridinecarboxamides are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Methoxy vs. Halogen Substituents : The introduction of halogens (e.g., bromine, chlorine) in ’s compound enhances electrophilicity, making it suitable for cross-coupling reactions in synthesis. In contrast, methoxy groups improve solubility and metabolic stability .
- Phenoxy Modifications: The aminophenoxy group in ’s compound increases reactivity for further functionalization, whereas the methoxybenzyl group in –3’s analog may sterically hinder interactions, limiting its applications .
Biological Activity
4-Methoxy-N-methyl-2-pyridinecarboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound, also known as 4-Methoxy-2-pyridinecarboxylic acid , possesses a pyridine ring substituted with a methoxy group and a methyl amide functional group. Its molecular formula is and it has a molecular weight of 166.18 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, indicating moderate to strong antimicrobial effects .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits cell proliferation in several cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Case Study:
In a study using a mouse model bearing tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis and reduced angiogenesis .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor of certain kinases involved in cell signaling pathways related to cancer progression.
- Receptor Modulation: It may modulate the activity of receptors associated with inflammation and immune responses, contributing to its antimicrobial and anticancer effects.
Pharmacological Applications
Given its promising biological activities, this compound is being explored for various pharmacological applications:
- Antimicrobial Agents: Its effectiveness against resistant strains makes it a candidate for developing new antibiotics.
- Anticancer Therapies: Ongoing research aims to understand its potential as an adjunct therapy in cancer treatment protocols.
- Anti-inflammatory Drugs: Preliminary findings suggest it may have applications in treating inflammatory diseases due to its receptor-modulating properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
